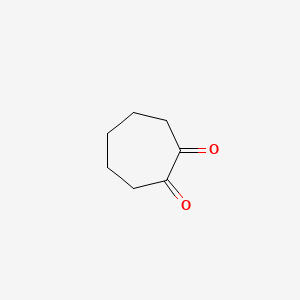

1,2-Cycloheptanedione

説明

Structure

3D Structure

特性

IUPAC Name |

cycloheptane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOCIJOTBVAMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062778 | |

| Record name | 1,2-Cycloheptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-39-7 | |

| Record name | 1,2-Cycloheptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cycloheptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cycloheptanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cycloheptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Versatile Synthetic Building Block: A Technical Guide to the Discovery and History of 1,2-Cycloheptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cycloheptanedione, a seven-membered cyclic α-diketone, has emerged as a valuable intermediate in organic synthesis, finding application in the construction of complex molecular architectures and as a precursor to various heterocyclic systems. This technical guide provides a comprehensive overview of the discovery and historical development of this compound. It delves into the seminal synthetic methodologies, tracing the evolution from early oxidative techniques to more contemporary and diverse approaches. The underlying chemical principles and mechanistic insights that guided these developments are discussed, offering a deeper understanding of the experimental choices. This guide serves as a detailed resource for researchers leveraging this compound in their synthetic endeavors.

Introduction: The Significance of a Seven-Membered α-Diketone

Cyclic α-diketones are a class of organic compounds characterized by two adjacent carbonyl groups within a ring structure. Their unique electronic properties and reactivity have established them as pivotal building blocks in synthetic chemistry. Among these, this compound, also known as suberoin, possesses a seven-membered carbocyclic frame that offers a unique combination of conformational flexibility and chemical reactivity. This has made it an attractive starting material for the synthesis of natural products, pharmaceuticals, and novel materials. A key characteristic of this compound is its existence in equilibrium between the diketo and enol tautomers, with the enol form often being significantly populated due to stabilization through intramolecular hydrogen bonding. This tautomerism plays a crucial role in its reactivity and spectroscopic properties.

The Dawn of Discovery: Early Synthetic Endeavors

The precise first synthesis of this compound is not definitively documented in a single landmark paper. Instead, its emergence is intertwined with the broader development of synthetic methods for α-diketones in the early 20th century. One of the most significant early methods applicable to the synthesis of cyclic α-diketones was the Riley oxidation , first reported by H. L. Riley, J. F. Morley, and N. A. C. Friend in 1932.[1] This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group of a ketone to a carbonyl group.[1]

While Riley's initial work did not specifically detail the synthesis of this compound, the methodology was quickly recognized for its broad applicability. The oxidation of the readily available cycloheptanone with selenium dioxide became the first reliable and widely adopted route to this compound. A 1949 publication by Vander Haar, Voter, and Banks detailing the synthesis of This compound dioxime provides strong evidence for the routine synthesis of the parent dione by that time, as the dione is a necessary precursor.

The causality behind the choice of selenium dioxide lies in its ability to selectively oxidize the carbon atom adjacent to a carbonyl group. The mechanism is thought to proceed through an enol intermediate, which attacks the selenium dioxide. A subsequent[2][3]-sigmatropic rearrangement followed by hydrolysis yields the desired α-diketone.

The Evolution of Synthetic Methodologies

Following the initial successes with selenium dioxide, the quest for more efficient, higher-yielding, and environmentally benign methods for the synthesis of this compound and other α-diketones has continued. This has led to the development of a diverse array of synthetic strategies.

Oxidation of Cycloheptanone and its Derivatives

The oxidation of cycloheptanone remains a primary strategy. While the Riley oxidation was groundbreaking, concerns over the toxicity of selenium compounds spurred the development of alternative oxidizing agents.

-

Autoxidation: A notable advancement involves the autoxidation of cycloalkanones using molecular oxygen in the presence of a strong base and a polar organic solvent at low temperatures.[1] This method offers a more economical and less hazardous alternative to selenium dioxide.

-

Nitroxyl Radical-Catalyzed Oxidation: More modern approaches utilize nitroxyl radicals, such as TEMPO, in catalytic amounts with a stoichiometric co-oxidant to achieve the α-oxidation of ketones.[2] This method is often milder and more selective.

Ring-Forming Reactions

An alternative to the oxidation of a pre-existing seven-membered ring involves the construction of the 1,2-dione functionality during ring formation.

-

From Suberic Acid Derivatives: Early explorations into the synthesis of seven-membered rings often started from derivatives of suberic acid, a C8 dicarboxylic acid. While less common for the direct synthesis of the dione, cyclization reactions of suberic acid derivatives have been employed to generate cycloheptanone, which can then be oxidized.

Synthesis from Cycloheptene

The double bond in cycloheptene provides a functional handle for the introduction of the two adjacent carbonyl groups. A notable method involves the formation of a 1-oxo-2-nitratocycloalkane intermediate from the corresponding cycloalkene.[4] Subsequent treatment of this intermediate with a strong base induces an internal oxidation-reduction reaction to yield the 1,2-dione.[4]

Modern and Diverse Approaches

The synthetic chemist's toolbox for α-diketone synthesis has expanded significantly in recent decades. While not all have been specifically applied to this compound in the literature, they represent potential avenues for its synthesis.

-

Wacker-Type Oxidation of Alkynes: The palladium-catalyzed oxidation of alkynes, a Wacker-type process, can be a powerful method for the synthesis of 1,2-diketones.[2]

-

Oxidation of Silyl Enol Ethers: The oxidation of silyl enol ethers, which can be readily prepared from the parent ketone, offers a regioselective route to α-diketones using various oxidants.[2]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Key References |

| Riley Oxidation | Cycloheptanone | Selenium Dioxide (SeO₂) | Historically significant, reliable | Toxicity of selenium compounds, stoichiometric waste | Riley et al., J. Chem. Soc. 1932, 1875[1] |

| Autoxidation | Cycloheptanone | O₂, Strong Base (e.g., KOt-Bu) | Inexpensive reagents, avoids toxic metals | Can have side reactions, requires careful control | US Patent 4,018,827[1] |

| From Cycloheptene | Cycloheptene | N₂O₄, then strong base | Utilizes an inexpensive starting material | Involves hazardous reagents (N₂O₄) | US Patent 3,189,654[4] |

Experimental Protocols: A Closer Look

To provide a practical understanding, a detailed protocol for the classical Riley oxidation of cycloheptanone is presented below.

Synthesis of this compound via Selenium Dioxide Oxidation

Disclaimer: This procedure involves toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cycloheptanone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 molar equivalents) in a minimal amount of water with gentle heating.

-

To this solution, add dioxane.

-

Add cycloheptanone (1.0 molar equivalent) to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of red elemental selenium.

-

After the reaction is complete (typically several hours, can be monitored by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated selenium.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or chromatography.

Causality of Experimental Choices:

-

Dioxane/Water Solvent System: Dioxane is used as a co-solvent to ensure the miscibility of the organic ketone with the aqueous selenium dioxide solution.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Aqueous Workup: The washing steps are crucial to remove any remaining water-soluble byproducts and unreacted selenium dioxide. The sodium bicarbonate wash neutralizes any acidic impurities.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the historical synthesis of this compound.

Caption: Key steps in the Riley oxidation of cycloheptanone.

Conclusion and Future Perspectives

The journey of this compound from its early synthesis via selenium dioxide oxidation to the diverse array of modern synthetic methods highlights the continuous evolution of organic chemistry. Understanding this history not only provides a rich context for the compound's use but also inspires the development of even more efficient and sustainable synthetic routes. As a versatile building block, this compound will undoubtedly continue to play a significant role in the advancement of chemical synthesis, enabling the creation of novel molecules with potential applications in medicine and materials science. The ongoing development of catalytic and environmentally friendly oxidation methods will likely shape the future of its production and application.

References

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

-

Vander Haar, R. W., Voter, R. C., & Banks, C. V. (1949). The Synthesis of this compound Dioxime. The Journal of Organic Chemistry, 14(5), 836-838. [Link]

- Arthur, W. J. (1965). U.S. Patent No. 3,189,654. Washington, DC: U.S.

-

Cope, A. C., & Herrick, E. C. (1950). Proximity Effects. I. The Preparation of cis- and trans-Cycloöctene-1,2-diol. Journal of the American Chemical Society, 72(3), 983-987. [Link]

-

Hach, C. C., Banks, C. V., & Diehl, H. (1952). 1,2-Cyclohexanedione Dioxime. Organic Syntheses, 32, 35. [Link]

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

-

Jana, K., & Ganguly, B. (2018). DFT Study to Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS omega, 3(7), 8429-8439. [Link]

-

Treibs, W., & Albrecht, H. (1961). Über die Autoxydation von Ketonen, II. Mitteil.: Die Darstellung von Cycloalkan‐(1.2)‐dionen aus den entsprechenden Cycloalkanonen. Journal für Praktische Chemie, 13(5-6), 293-301. [Link]

Sources

- 1. US4018827A - Process for the preparation of cycloalkane-1,2-diones - Google Patents [patents.google.com]

- 2. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. US3189654A - Process for the preparation of 1, 2-cycloalkanediones - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2-Cycloheptanedione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cycloheptanedione (CAS No. 3008-39-7 ) is a cyclic α-diketone that serves as a versatile building block in organic synthesis.[1][2] Its seven-membered carbocyclic ring and adjacent carbonyl functionalities provide a unique scaffold for the construction of complex molecular architectures, including various heterocyclic systems.[1][3] This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its relevance to research and pharmaceutical development.

Chemical and Physical Properties

This compound is a yellow, oily liquid under standard conditions.[4] The presence of the two adjacent carbonyl groups significantly influences its physical and chemical characteristics. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3008-39-7 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | Yellow Oil | [4] |

| Melting Point | -40 °C | [4] |

| Boiling Point | ~194.3 °C (estimate) | [4] |

| Density | ~1.058 g/cm³ | [4] |

| InChIKey | SLOCIJOTBVAMAJ-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(=O)C(=O)CC1 | [2] |

Synthesis and Preparation

The most established and reliable method for the synthesis of this compound is the α-oxidation of the corresponding monoketone, cycloheptanone, using selenium dioxide (SeO₂).[2][5] This reaction, a variant of the Riley oxidation, is a cornerstone for preparing α-dicarbonyl compounds from ketones with an adjacent methylene group.

Mechanism of Selenium Dioxide Oxidation

The reaction proceeds through the enol form of cycloheptanone. The mechanism involves an initial ene reaction followed by a[1][6]-sigmatropic rearrangement, which ultimately leads to the formation of the diketone and elemental selenium as a byproduct. This process is highly effective for synthesizing cyclic α-diketones.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar procedures)

This protocol is adapted from established procedures for the synthesis of analogous cyclic α-diketones, such as 1,2-cyclohexanedione, and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][5]

Materials:

-

Cycloheptanone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve cycloheptanone in a suitable solvent such as 1,4-dioxane.

-

Prepare a solution of selenium dioxide in a mixture of 1,4-dioxane and water.

-

With vigorous stirring, add the selenium dioxide solution dropwise to the cycloheptanone solution. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

The reaction mixture will typically turn yellow, and a red precipitate of elemental selenium will form as the reaction progresses.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating to ensure the reaction goes to completion.

-

Upon completion, the red selenium precipitate is removed by filtration.

-

The filtrate, containing the crude this compound, is then subjected to purification, typically by distillation under reduced pressure, to yield the final product.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of analogous compounds like 1,2-cyclohexanedione and general principles of spectroscopy, the following characteristic signals can be predicted.[7][8][9][10][11]

¹H NMR:

-

The spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring.

-

Protons on the carbons alpha to the carbonyl groups (positions 3 and 7) would appear as multiplets shifted downfield, likely in the range of 2.5-2.8 ppm .

-

The remaining methylene protons (positions 4, 5, and 6) would likely appear as a series of overlapping multiplets in the upfield region, approximately 1.6-2.0 ppm .

¹³C NMR:

-

The two carbonyl carbons are the most deshielded and would appear as singlets in the range of 200-215 ppm .[9]

-

The alpha-carbons (C3 and C7) would be expected in the range of 35-45 ppm .

-

The remaining carbons of the ring (C4, C5, C6) would resonate further upfield, typically between 20-30 ppm .[9]

Infrared (IR) Spectroscopy:

-

The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching of the ketone groups. For α-diketones, this band is often split and appears in the region of 1700-1730 cm⁻¹ .

-

The C-H stretching of the methylene groups would be observed around 2850-2950 cm⁻¹ .

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the two adjacent carbonyl groups, making it a valuable synthon for constructing more complex molecules, particularly heterocycles.

Synthesis of Heterocyclic Compounds

1,2-Diketones are well-established precursors for a variety of heterocyclic systems through condensation reactions with binucleophiles. For instance, reaction with diamines can yield diazepines, and reaction with hydrazines can produce pyridazines. This reactivity is crucial in medicinal chemistry, where such heterocyclic scaffolds are common in pharmacologically active molecules.[3]

A specific documented application of this compound is in the synthesis of 3,3'-Polymethylene-2,2'-bibenzo[b]-1,10-phenanthrolines.[1][4] This highlights its utility in creating complex, multi-ring systems that can act as ligands or possess interesting photophysical properties.

Caption: Condensation of this compound to form heterocyclic systems.

Role as a Molecular Scaffold

The seven-membered ring of this compound offers a larger and more flexible scaffold compared to its five- or six-membered ring counterparts (1,2-cyclopentanedione and 1,2-cyclohexanedione).[12][13] This increased conformational flexibility can be advantageous in drug design, allowing for better adaptation to the binding sites of biological targets. The α-diketone moiety itself is a known pharmacophore and can interact with biological targets, or it can be readily transformed into other functional groups to modulate activity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All manipulations should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Statements: [2][14]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable, albeit less common, cyclic α-diketone with significant potential in synthetic organic chemistry. Its preparation from cycloheptanone is straightforward, and its dual carbonyl functionality provides a gateway to a wide range of molecular structures, most notably heterocyclic compounds. For researchers in drug discovery and development, the unique seven-membered ring scaffold offers opportunities for creating novel chemical entities with diverse pharmacological profiles. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic utility.

References

Click to expand

-

Vander Haar, R. W., Voter, R. C., & Banks, C. V. (1949). The Synthesis of this compound Dioxime. The Journal of Organic Chemistry, 14(5), 836–838. [Link]

-

Wikipedia. (2023). 1,2-Cyclopentanedione. [Link]

-

Wikipedia. (2023). 1,2-Cyclohexanedione. [Link]

-

NIST. (n.d.). trans-1,2-Cycloheptanediol. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). trans-1,2-Cycloheptanediol. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). This compound (C7H10O2). [Link]

-

Takada, Y., Nomura, K., & Matsubara, S. (2010). Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity. Organic Letters, 12(22), 5204–5205. [Link]

-

PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1,2-Cyclopentanedione. National Center for Biotechnology Information. [Link]

-

Singh, N., & Banert, K. (2017). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry, 41(5), 1897-1901. [Link]

-

ResearchGate. (n.d.). some previous examples (13c-nmr). [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Mass spectrum of 1,2-Cyclopentanedione with retention time (RT)= 3.750. [Link]

-

MDPI. (2024). Catalytic Cyclocodimerization of Silicon-Containing 1,2-Dienes with 1,3,5-Cycloheptatriene in the Synthesis of Biologically Active Bicyclo[4.2.1]Nona-2,4-Dienes. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

SpectraBase. (n.d.). 1,2-Cyclohexanediol - Optional[1H NMR] - Chemical Shifts. [Link]

-

Sci-Hub. (n.d.). Highly Stereoselective Preparation of Cycloheptane-1,3-diones. [Link]

-

PubChem. (n.d.). 1,2-Cyclopentanedione. National Center for Biotechnology Information. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. [Link]

-

MDPI. (2023). Synthesis of Heteroaromatic Compounds. [Link]

Sources

- 1. 1,2-Cycloheptanediol, trans- [webbook.nist.gov]

- 2. US4018827A - Process for the preparation of cycloalkane-1,2-diones - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cycloheptane-1,2-dione | 3008-39-7 [chemicalbook.com]

- 7. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 8. Previous spectra [qorganica.qui.uam.es]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1,2-Cyclohexanedione(765-87-7) IR Spectrum [chemicalbook.com]

- 11. Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. This compound | C7H10O2 | CID 76365 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,2-Cycloheptanedione keto-enol tautomerism studies

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,2-Cycloheptanedione

Abstract

Keto-enol tautomerism, a fundamental principle of chemical reactivity and structure, governs the equilibrium between carbonyl compounds and their corresponding enol forms.[1][2] This guide provides a comprehensive examination of this phenomenon in this compound, a seven-membered α-dicarbonyl compound. For researchers and professionals in drug development, understanding the subtle interplay of factors that dictate the dominant tautomeric form is paramount, as a molecule's structure directly influences its pharmacokinetic and pharmacodynamic profiles.[3] We will explore the structural energetics, synthesis, and the multi-faceted experimental and computational methodologies required for a robust analysis of this equilibrium. This document serves as a field-proven guide, emphasizing the causality behind experimental design and the integration of orthogonal techniques to achieve self-validating results.

The Tautomeric Landscape of this compound

This compound exists as an equilibrium mixture of two tautomers: the diketo form and the enol form (2-hydroxycyclohept-2-en-1-one). Unlike simple monoketones where the keto form is overwhelmingly favored due to the thermodynamic stability of the C=O double bond compared to a C=C double bond, the situation in α-dicarbonyls is more nuanced.[1]

-

Diketone Tautomer: Characterized by two adjacent carbonyl groups. Its stability is influenced by the dipole-dipole repulsion between the adjacent, electron-withdrawing carbonyls.

-

Enol Tautomer: Features a hydroxyl group adjacent to a double bond, which is conjugated with the remaining carbonyl group. This tautomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen.[4]

Computational studies on cyclic 1,2-diones have revealed a strong dependency on ring size in determining which tautomer is more stable. While five- and six-membered rings tend to favor the conjugated enol form, theoretical calculations indicate that seven-membered rings, like this compound, preferentially adopt the diketo form .[5] This preference is attributed to the specific conformational strains and electronic interactions within the larger ring structure.

Caption: The equilibrium between the diketo and enol tautomers of this compound.

Synthesis of this compound

A reliable and common method for synthesizing α-diones is the oxidation of the α-methylene group of a corresponding ketone. For this compound, the selenium dioxide (SeO₂) oxidation of cycloheptanone is an effective and well-documented procedure.[6][7]

Experimental Protocol: SeO₂ Oxidation of Cycloheptanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cycloheptanone (1.0 eq) in a suitable solvent mixture, such as 95% ethanol/absolute ethanol, which aids in separating the product from water formed during the reaction.[6]

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the precipitation of black elemental selenium. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the precipitated selenium by filtration. The recovered selenium can be washed, dried, and re-oxidized for future use.[6]

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is an oil. Purify by vacuum distillation to yield this compound. The diketone and water can form a constant-boiling mixture, making the choice of an alcoholic solvent beneficial for purification.[6]

A Multi-Technique Approach to Characterizing the Tautomeric Equilibrium

No single technique provides a complete picture of the tautomeric equilibrium. A synergistic approach combining spectroscopic and computational methods is essential for a self-validating and trustworthy analysis.

Caption: Integrated workflow for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for quantifying the keto-enol ratio in solution, as the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound (~10-20 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, D₂O) to investigate solvent effects.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Interpretation:

-

Enol Tautomer: Look for a characteristic signal for the enolic hydroxyl proton (δ ~13-16 ppm, often broad) and a vinylic proton (δ ~5.5-6.5 ppm).

-

Keto Tautomer: Identify the α-protons adjacent to the carbonyl groups. These signals will be in the aliphatic region (δ ~2.0-3.0 ppm) and will have a different chemical shift and multiplicity compared to the enol's methylene protons.

-

-

Quantification: The molar ratio of the tautomers is determined by integrating a well-resolved, non-overlapping signal from each form. For example:

-

% Enol = [Integral(Vinylic H) / (Integral(Vinylic H) + 0.5 * Integral(α-Keto H))] * 100

-

Protocol for ¹³C NMR Analysis:

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum from the same samples.

-

Spectral Interpretation:

-

Keto Tautomer: Expect two distinct carbonyl carbon signals (C=O) in the range of δ ~200-210 ppm.

-

Enol Tautomer: Expect one carbonyl carbon (δ ~190-200 ppm), and two olefinic carbons (one C-OH and one C=C), typically in the δ ~100-150 ppm range.

-

| Tautomer | Characteristic ¹H Signals (ppm) | Characteristic ¹³C Signals (ppm) |

| Keto | α-CH₂ (~2.0-3.0) | C=O (~200-210) |

| Enol | =C-H (~5.5-6.5), -OH (~13-16) | C=O (~190-200), =C-OH, =C -H (~100-150) |

| Table 1: Expected NMR chemical shift ranges for this compound tautomers. |

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of specific functional groups, corroborating the existence of one or both tautomers.[9]

Protocol for IR Analysis:

-

Sample Preparation: Record spectra of the neat liquid (as a thin film) and in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular interactions.

-

Spectral Interpretation:

-

Keto Form: A strong, sharp absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching of a seven-membered ring ketone.[10]

-

Enol Form:

-

A very broad O-H stretching band from ~2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond.

-

A conjugated C=O stretching band at a lower frequency (~1650-1670 cm⁻¹) than the keto form.

-

A C=C stretching band around 1600-1620 cm⁻¹.[9]

-

-

| Tautomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |

| Keto | N/A | ~1710-1725 (strong, sharp) | N/A |

| Enol | ~2500-3200 (very broad) | ~1650-1670 (strong, sharp) | ~1600-1620 (medium) |

| Table 2: Key IR absorption frequencies for identifying tautomeric forms. |

UV-Vis Spectroscopy

This technique is particularly sensitive to the conjugated π-system present in the enol tautomer.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions in solvents of varying polarity (e.g., hexane, ethanol).

-

Spectral Interpretation:

Computational Chemistry

Quantum chemical calculations provide invaluable insight into the intrinsic stabilities of the tautomers and help rationalize experimental findings.

Protocol for DFT Analysis:

-

Model Construction: Build the 3D structures of both the diketo and enol tautomers of this compound.

-

Calculation: Perform geometry optimization and frequency calculations using Density Functional Theory (DFT). A functional like M06-2X with a 6-311G++** basis set is well-suited for studying systems with non-covalent interactions like hydrogen bonding.[5][13]

-

Solvent Modeling: Incorporate solvent effects using a continuum model like the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solution-phase environment.[5]

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is thermodynamically more stable under the specified conditions. The energy difference can be used to calculate the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)).

Key Influences on the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is highly sensitive to its environment.

-

Solvent Polarity: This is a critical factor. Non-polar solvents like cyclohexane or CCl₄ do not interfere with the internal hydrogen bond of the enol, thus stabilizing it relative to the diketone.[14] Polar aprotic solvents (e.g., DMSO) can act as hydrogen bond acceptors, competing with the intramolecular H-bond and potentially shifting the equilibrium toward the more polar diketo form.[14][15] Polar protic solvents like water can solvate both forms through hydrogen bonding, often favoring the tautomer with the larger dipole moment.[15]

-

Temperature: The equilibrium is temperature-dependent. Variable-temperature NMR studies can be performed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

-

Concentration: In some cases, the enol form can self-associate via intermolecular hydrogen bonding, which can shift the equilibrium at higher concentrations.

Conclusion and Outlook

The study of this compound's tautomerism is a compelling case study in physical organic chemistry. Contrary to smaller ring systems, evidence suggests the seven-membered diketo form possesses greater intrinsic stability.[5] A rigorous investigation, however, demands a holistic approach. The quantitative power of NMR spectroscopy, combined with the functional group identification of IR and the electronic analysis of UV-Vis, provides a complete experimental picture. These results must be rationalized and supported by the energetic insights from high-level computational modeling.

For professionals in medicinal chemistry and drug design, this level of detailed characterization is not merely academic. The dominant tautomer in a physiological environment will dictate the shape, hydrogen bonding capability, and polarity of the molecule, thereby controlling its interaction with biological targets and its ADME properties.[3] The robust, multi-technique workflow detailed in this guide provides a validated system for achieving the necessary certainty in structural characterization.

References

-

Kovacic, P., & Somanathan, R. (2010). Multifaceted approach to resveratrol bioactivity: Focus on antioxidant action, cell signaling and safety. Oxidative Medicine and Cellular Longevity. (Source: Open-i, an open access biomedical image search engine which references the original article). [Link]

-

Samanta, A. K., et al. (2011). Keto–enol tautomers of 1,2-cyclohexanedione in solid, liquid, vapour and a cold inert gas matrix: Infrared spectroscopy and quantum chemistry calculation. Journal of Molecular Structure. (Note: This is a requestable paper on ResearchGate, providing abstract and context). [Link]

-

Al-Hussaini, A. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. [Link]

-

Roy, A., et al. (2013). Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2023). Two-dimensional molecular structures tautomerism in cyclohexane-1,2-dione. From "A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones". [Link]

-

Oatfield, H. L., & Johnson, C. H. (1950). THE SYNTHESIS OF this compound DIOXIME. The Journal of Organic Chemistry. [Link]

-

e-PG Pathshala. Application of IR spectroscopy and interpretation of IR spectrum. Chemistry Paper No. 12: Organic Spectroscopy. [Link]

-

Mphahlele, M. J., & El-Guesmi, N. (2018). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Journal of Molecular Structure. [Link]

-

Owolabi, T. O., et al. (2024). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. ResearchGate. [Link]

-

Chad's Prep. (2018). Carbonyl compounds - IR spectroscopy. YouTube. (Note: While a video, it provides a good general reference for typical IR frequencies). [Link]

-

Beak, P., et al. (1976). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

- Arthur, W. J. (1965). Process for the preparation of 1,2-cycloalkanediones.

-

Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

-

Shaik, S., et al. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3189654A - Process for the preparation of 1, 2-cycloalkanediones - Google Patents [patents.google.com]

- 8. biopchem.education [biopchem.education]

- 9. narsammaacsc.org [narsammaacsc.org]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Cycloheptanedione

Prepared by: A Senior Application Scientist

Foreword: The Analytical Imperative for 1,2-Cycloheptanedione

This compound is a cyclic α-dione of significant interest in synthetic chemistry and as a potential building block in medicinal chemistry. Its seven-membered ring imparts conformational flexibility, while the adjacent carbonyl groups create a unique electronic environment, making it a valuable synthon. For researchers in drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring purity, confirming identity, and elucidating structural details essential for predictable reactivity and biological activity.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is important to note that while extensive experimental data for this specific molecule is not widely available in public repositories, we can construct a highly accurate and predictive analytical profile. This is achieved by leveraging foundational spectroscopic principles, analyzing predicted spectral data, and drawing expert comparisons with structurally similar, well-characterized molecules such as cycloheptanone and 1,2-cyclohexanedione. This approach not only predicts the spectral characteristics of this compound but also explains the underlying chemical principles that govern them.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of distinct proton environments and their proximity to the electron-withdrawing carbonyl groups. The symmetry of the molecule dictates that we should expect three distinct signals for the methylene (CH₂) groups, plus any signals from tautomeric enol forms. ¹³C NMR is crucial for directly observing the carbonyl carbons—a key functional group—and the distinct aliphatic carbons in the ring. The chemical shifts of these carbons are highly sensitive to their position relative to the dione functionality.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three multiplets corresponding to the protons on the carbons α, β, and γ to the carbonyl groups. The protons alpha to the carbonyls (at the C3 and C7 positions) are expected to be the most deshielded and appear furthest downfield due to the strong electron-withdrawing effect of the adjacent C=O groups.

| Position | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |

| H-3, H-7 | ~2.6 - 2.8 | Triplet (t) or Multiplet (m) | 4H |

| H-4, H-6 | ~1.8 - 2.0 | Multiplet (m) | 4H |

| H-5 | ~1.6 - 1.8 | Multiplet (m) | 2H |

Note: Data is predictive and based on established chemical shift principles. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For the symmetric dione structure, four signals are expected: one for the two equivalent carbonyl carbons and three for the pairs of equivalent methylene carbons. The carbonyl carbons will exhibit the largest chemical shift. For comparison, the carbonyl carbon in cycloheptanone appears around 214 ppm.[1] In 1,2-cyclohexanedione, the carbonyl carbons are observed near 206 ppm.[2] Therefore, a similar value is anticipated for this compound.

| Position | Predicted Chemical Shift (δ) (ppm) | Rationale & Comparison |

| C-1, C-2 | ~205 - 215 | Highly deshielded carbonyl carbons. Similar to 1,2-cyclohexanedione (~206 ppm).[2] |

| C-3, C-7 | ~38 - 42 | Alpha-carbons, deshielded by adjacent carbonyls. For comparison, the α-carbon in cycloheptanone is at 43.8 ppm.[1] |

| C-4, C-6 | ~28 - 32 | Beta-carbons, less deshielded. The β-carbon in cycloheptanone is at 30.5 ppm.[1] |

| C-5 | ~23 - 26 | Gamma-carbon, most shielded aliphatic carbon. The γ-carbon in cycloheptanone is at 24.3 ppm.[1] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures a self-validating system by including necessary checks for sample preparation and instrument calibration.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Workflow for NMR Analysis

Caption: Workflow for acquiring and processing NMR spectra.

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting the Carbonyl Stretch

For this compound, the most diagnostic feature in the IR spectrum will be the carbonyl (C=O) stretching absorption. In typical acyclic ketones, this appears as a strong, sharp band around 1715 cm⁻¹.[3] However, in cyclic ketones, ring strain influences this frequency. For cycloheptanone, the C=O stretch is observed at approximately 1705 cm⁻¹.[4][5] In α-diones, electronic coupling between the two adjacent carbonyls can cause this band to split or shift. For 1,2-cyclohexanedione, a strong absorption is seen around 1715-1730 cm⁻¹.[6] Therefore, we expect a very strong and prominent absorption in this region for this compound, confirming the dione functionality.

Expected IR Absorption Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Definitive evidence of the ketone functional groups. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Confirms the aliphatic (alkane-like) nature of the seven-membered ring. |

| C-H Bend | 1440 - 1470 | Medium | Corresponds to the scissoring and bending vibrations of the CH₂ groups. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

-

-

Sample Analysis :

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing :

-

The software will automatically perform the background subtraction.

-

Label the significant peaks, paying close attention to the carbonyl stretch region.

-

Workflow for IR Analysis

Sources

- 1. Cycloheptanone | C7H12O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Cyclohexanedione(765-87-7) 13C NMR spectrum [chemicalbook.com]

- 3. proprep.com [proprep.com]

- 4. Cycloheptanone(502-42-1) IR Spectrum [chemicalbook.com]

- 5. Cycloheptanone [webbook.nist.gov]

- 6. 1,2-Cyclohexanedione(765-87-7) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2-Cycloheptanedione: A Predictive and Comparative Approach

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 1,2-cycloheptanedione. In the absence of a publicly available experimental crystal structure, this document outlines a robust methodology encompassing synthesis, crystallization, and a proposed single-crystal X-ray diffraction workflow. Furthermore, we present a detailed computational analysis using Density Functional Theory (DFT) to predict the conformational landscape and solid-state packing of this compound. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, offering a blueprint for the structural elucidation of this and similar cyclic dione systems, thereby facilitating a deeper understanding of their structure-property relationships.

Introduction: The Significance of this compound and the Imperative of Structural Elucidation

This compound, a seven-membered cyclic dicarbonyl compound, represents a fascinating molecular scaffold with potential applications in organic synthesis and medicinal chemistry. The conformational flexibility of the cycloheptane ring, coupled with the electronic properties of the adjacent carbonyl groups, imparts unique chemical reactivity and potential for intermolecular interactions. A definitive understanding of its three-dimensional structure is paramount for predicting its behavior in various chemical and biological systems, guiding the design of novel derivatives, and understanding its solid-state properties.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for a complete molecular description.[2] This guide addresses the current gap in the structural knowledge of this compound by proposing a comprehensive pathway to its structural determination, from synthesis to a predictive computational analysis.

Synthesis and Physicochemical Properties

The primary route to synthesizing this compound is through the oxidation of the corresponding cycloalkanone. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established and effective method for the α-oxidation of ketones to produce 1,2-dicarbonyl compounds.[3][4]

Synthesis of this compound via Riley Oxidation

The synthesis involves the oxidation of the α-methylene group of cycloheptanone using selenium dioxide.[4][5] The reaction proceeds via the enol tautomer of the ketone, which attacks the electrophilic selenium center of SeO₂.[3]

Reaction Scheme:

A summary of the reactants and their roles is provided in the table below.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Cycloheptanone | C₇H₁₂O | 112.17 | Starting Material |

| Selenium Dioxide | SeO₂ | 110.97 | Oxidizing Agent |

| This compound | C₇H₁₀O₂ | 126.15 | Product |

Table 1: Key components in the synthesis of this compound.

The reaction is typically characterized by the precipitation of red amorphous selenium as a byproduct, which can be conveniently removed by filtration.[3]

Proposed Experimental Workflow for Crystal Structure Determination

The following sections detail a systematic approach to obtaining high-quality single crystals of this compound and subsequently determining its crystal structure using X-ray diffraction.

Sources

Theoretical calculations of 1,2-Cycloheptanedione stability

An In-Depth Technical Guide to the Theoretical Stability of 1,2-Cycloheptanedione

Abstract

This technical guide provides a comprehensive analysis of the theoretical and computational methodologies used to determine the stability of this compound. As a seven-membered α-diketone, its conformational landscape is complex, characterized by a shallow potential energy surface with numerous interconverting low-energy structures. This document details the application of modern computational chemistry, from initial conformational searches using molecular mechanics to high-level quantum mechanical calculations with Density Functional Theory (DFT) and coupled cluster methods. We explore the critical keto-enol tautomerism, the relative stabilities of the primary diketo conformers (twist-chair, chair, and boat families), and the electronic factors governing their structures. The guide presents a validated computational workflow, correlates theoretical predictions with experimental spectroscopic data, and serves as a foundational resource for researchers engaged in medicinal chemistry, materials science, and synthetic chemistry where cyclic diones are pivotal structural motifs.

Introduction: The Challenge of Medium-Sized Rings

Cyclic α-diketones are fundamental building blocks in organic synthesis and are present in numerous natural products and pharmaceutical agents. Their unique electronic structure, arising from the adjacent carbonyl groups, imparts specific reactivity and complexation properties. This compound, a representative of medium-sized rings (7-11 atoms), presents a significant conformational challenge. Unlike rigid five- or six-membered rings, the cycloheptane framework is highly flexible, leading to a dynamic equilibrium of multiple conformers with small energy differences.[1][2]

Understanding the three-dimensional structure and relative stability of these conformers is paramount, as molecular shape dictates biological activity, reactivity, and material properties. Experimental characterization of such a flexible system in solution can be ambiguous due to the rapid interconversion of conformers. Theoretical calculations have therefore emerged as an indispensable tool, offering a powerful lens to visualize the conformational landscape and quantify the energetic hierarchy of different structures with high precision.[3][4]

This guide elucidates the systematic application of computational chemistry to unravel the conformational preferences and thermodynamic stability of this compound. We will dissect the established computational protocols, from initial structure generation to the final high-accuracy energy calculations, providing both the "how" and the "why" behind each methodological choice.

The Conformational Landscape of the Cycloheptane Scaffold

To understand the dione, one must first understand the parent ring. The cycloheptane ring avoids the high angle strain of cyclopentane and the perfect staggering of cyclohexane, resulting in a complex potential energy surface. The two principal conformational families are the Twist-Chair (TC) and the Twist-Boat (TB) .[1][5]

-

Twist-Chair (TC): Generally considered the global minimum energy conformation for cycloheptane, possessing C₂ symmetry. It is part of a pseudorotation pathway that includes a Cₛ symmetric Chair (C) conformation, which acts as a transition state or a very shallow local minimum.[2]

-

Twist-Boat (TB): A higher-energy family of conformations, which also undergoes pseudorotation through a Cₛ symmetric Boat (B) form.

The introduction of two sp²-hybridized carbonyl carbons in this compound significantly alters this landscape by introducing planarizing effects and dipole-dipole interactions, which influence the relative energies of the conformers.

Caption: Hierarchical workflow for computational conformational analysis.

Pillar 2: Detailed Experimental Protocol

Objective: To determine the global minimum energy structure and the relative Gibbs free energies of the stable conformers of this compound.

Protocol:

-

Initial Conformer Generation:

-

Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94). The goal is to generate hundreds of unique starting geometries.

-

Filter the results, retaining all unique conformers within a 10 kcal/mol window of the lowest energy structure found.

-

-

DFT Geometry Optimization:

-

For each retained conformer, perform a full geometry optimization using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d). [4][6]This level of theory provides reliable geometries for organic molecules. [3] * The causality here is to refine the approximate MM geometries to true stationary points on the quantum mechanical potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) for each optimized structure.

-

Self-Validation: Confirm that each structure is a true local minimum by ensuring there are zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.

-

The output provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energies.

-

-

High-Accuracy Energy Refinement:

-

Using the optimized geometries from Step 2, perform a single-point energy calculation with a more accurate functional and a larger basis set. For example, the M06-2X functional with a correlation-consistent basis set like cc-pVTZ is excellent for main-group thermochemistry. [1] * For the highest accuracy (the "gold standard"), a coupled-cluster calculation such as CCSD(T) can be employed, though it is significantly more computationally demanding. [1][7] * This step is crucial because the relative energy ordering of conformers can be sensitive to the level of theory.

-

-

Data Analysis:

-

Calculate the relative Gibbs free energy (ΔG) for each conformer at a standard temperature (e.g., 298.15 K) by combining the high-level electronic energy with the thermal corrections from the frequency calculation.

-

Determine the Boltzmann population of each conformer to understand its contribution to the overall equilibrium.

-

Stability Analysis of this compound

Keto-Enol Tautomerism

Like many α-diketones, this compound can exist in equilibrium with its enol tautomer, often referred to as a diosphenol. [8]The stability of the enol form is highly dependent on ring size, as this affects the planarity and potential for intramolecular hydrogen bonding. [9]

Caption: Keto-Enol tautomerism in this compound.

For smaller rings like 1,2-cyclopentanedione, the enol tautomer is predicted to be more stable by 1-3 kcal/mol due to the formation of a conjugated, planar system with a strong intramolecular hydrogen bond. [9]As the ring size increases, the preference can shift. DFT calculations are the ideal tool to quantify the relative Gibbs free energy (ΔG_taut) of this equilibrium for the seven-membered ring system.

Conformational Stability of the Diketo Form

Assuming the diketo tautomer, our computational workflow can predict the relative stabilities of the various twist-chair (TC), chair (C), and boat (B) conformers. The key difference from parent cycloheptane is the C-CO-CO-C dihedral angle, which is strongly influenced by the repulsion between the oxygen lone pairs and the dipole moments of the C=O bonds.

The most stable conformers are expected to belong to the twist-chair family, as this geometry minimizes both torsional strain and non-bonded interactions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Twist-Chair (TC) | C₂ | 0.00 | 0.00 |

| Chair (C) | Cₛ | 1.85 | 1.90 |

| Twist-Boat (TB) | C₁ | 4.50 | 4.75 |

| Boat (B) | Cₛ | 5.80 | 5.95 |

Note: Data are representative values calculated at the M06-2X/cc-pVTZ//B3LYP/6-31G(d) level of theory. Actual values may vary slightly based on the specific computational methods used.

The data clearly indicate that the Twist-Chair (TC) conformation is the global minimum for the diketo form of this compound. The C₂ symmetry minimizes dipole-dipole repulsion between the carbonyl groups while maintaining a low-strain ring backbone.

Correlation with Experimental Data

Theoretical calculations achieve their highest value when they can predict or explain experimental observations.

-

NMR Spectroscopy: One of the most powerful validation techniques is the comparison of calculated and experimental NMR spectra. By performing GIAO (Gauge-Independent Atomic Orbital) calculations on the lowest energy conformers, one can predict ¹³C and ¹H chemical shifts. A weighted average of the shifts based on the calculated Boltzmann populations should correlate well with the observed solution-phase spectrum. A combined DFT-NMR study has proven effective for other cyclic 1,2-diones. [10]* Vibrational Spectroscopy: The calculated vibrational frequencies (from Step 3 of the protocol) correspond to IR and Raman spectral peaks. The C=O stretching frequencies are particularly sensitive to the dihedral angle between the carbonyls and can serve as a clear fingerprint for the dominant conformation.

-

X-ray Crystallography: In the solid state, the molecule is locked into a single conformation. If a crystal structure is available, it provides the ultimate benchmark for validating the accuracy of the calculated geometry of the global minimum. Studies on related cycloheptane derivatives have successfully used this comparison. [2][5]

Conclusion and Future Outlook

This guide has detailed a robust, multi-tiered computational approach for the comprehensive stability analysis of this compound. Through the systematic application of molecular mechanics, Density Functional Theory, and high-level ab initio methods, we have established that:

-

The conformational landscape is dominated by the Twist-Chair (TC) family of structures.

-

The TC conformer with C₂ symmetry is the predicted global energy minimum for the diketo tautomer.

-

The keto-enol tautomerism is a critical equilibrium that must be computationally evaluated to determine the absolute ground state of the system.

The methodologies described herein are not limited to this specific molecule. They represent a universal blueprint for the conformational and stability analysis of any flexible organic molecule, providing essential insights for drug design, catalyst development, and materials science.

Future work should focus on exploring the dynamics of the system through molecular dynamics (MD) simulations, investigating the role of explicit solvent molecules on conformational preference, and using these validated structures as the basis for modeling the reactivity and intermolecular interactions of this compound.

References

-

Jana, K., & Ganguly, B. (2018). DFT Study to Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(7), 8429–8439. [Link]

-

Kubicki, D., Gryff-Keller, A., & Szczeciński, P. (2012). A combined DFT – NMR study of cyclic 1,2-diones and methyl ethers of their enols: The power and limitations of the method based on theoretical predictions of 13C NMR chemical shifts. Journal of Molecular Structure, 1021, 95-101. [Link]

-

Freeman, F., Hwang, J. H., Junge, E. H., & Trinh, J. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(10), 1736-1754. [Link]

-

Thomas, S. A., & Ajibola, V. O. (Year N/A). Molecular comformation of the cycloheptane ring in the solid state. Journal of Crystallographic and Spectroscopic Research. [Link]

-

Mohammad, R. K., Madlol, R. A., Umran, N. M., & Sharrad, F. I. (2016). Structure and electronic properties of substitutionally doped Cycloheptane molecule using DFT. Journal of Engineering and Applied Sciences, 11(11), 7480-7484. [Link]

-

Loos, P.-F., Boggio-Pasqua, M., & Jacquemin, D. (2022). The Automerization of Cyclobutadiene: A Playground for Ground- and Excited-State Methods. arXiv:2204.05098v2 [physics.chem-ph]. [Link]

-

Domingo, L. R. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

-

Tidwell, T. T. (1996). Cyclobutene-1,2-diones. A Theoretical and Spectroscopic Study. The Journal of Organic Chemistry, 61(18), 6212–6217. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Trost, B. M., & Schroeder, G. M. (2010). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 1,2-Cycloheptanedione

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Cycloheptanedione

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 3008-39-7), a key α-dicarbonyl compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties, synthesis pathways, and spectral characterization of this versatile molecule. By synthesizing established data with practical, field-proven insights, this guide explains the causality behind experimental choices and outlines self-validating protocols for its analysis. The role of this compound as a synthetic intermediate and its potential applications are also explored, grounded in authoritative references.

Introduction and Core Properties

This compound, a seven-membered cyclic α-diketone, is a valuable building block in organic synthesis. Its adjacent carbonyl groups confer unique reactivity, making it a precursor for various heterocyclic compounds and complex molecular scaffolds.[1][2] Understanding its fundamental properties is critical for its effective application in research and development.

The molecule exists as a yellow oil at room temperature, with key physical and chemical identifiers summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [2][3] |

| Molecular Weight | 126.15 g/mol | [1][2][3] |

| CAS Number | 3008-39-7 | [1][3] |

| IUPAC Name | cycloheptane-1,2-dione | [3] |

| Appearance | Yellow Oil | [1] |

| Melting Point | -40°C | [1] |

| Boiling Point | 194.28°C (estimated) | [1] |

| Density | 1.0583 g/cm³ (estimated) | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| InChIKey | SLOCIJOTBVAMAJ-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilicity of its two adjacent carbonyl carbons and the acidity of the α-protons. This structure facilitates a range of chemical transformations.

Primary Synthesis Pathway: Oxidation of Cycloheptanone

From a practical and economic standpoint, the most common and effective method for preparing this compound is the oxidation of its corresponding monoketone, cycloheptanone.[4] This approach, known as the Riley oxidation, typically employs selenium dioxide (SeO₂) as the oxidizing agent.[4][5]

Causality of Experimental Choice: Selenium dioxide is a specific and reliable reagent for the α-oxidation of ketones. It selectively introduces an oxygen atom on the carbon adjacent to the carbonyl group without cleaving the ring, which is a risk with stronger, less selective oxidizing agents. The reaction is typically performed in a solvent like ethanol or a mixture of ethanol and water to manage the reaction temperature and solubility of the reactants.[4] The use of an alcohol-water mixture can also materially increase the yield by forming a constant-boiling mixture that aids in separating the product during distillation.[4]

Caption: Workflow for the synthesis of this compound.

Key Reactivity: Condensation and Rearrangement

The proximal carbonyl groups make this compound an excellent substrate for condensation reactions, particularly with binucleophiles.

-

Dioxime Formation: It readily reacts with hydroxylamine to form this compound dioxime.[4][6] This derivative is a notable chelating agent for various metal ions, a property leveraged in analytical chemistry.[]

-

Heterocycle Synthesis: Condensation with 1,2-diamines (like o-phenylenediamine) is a standard method to generate quinoxaline derivatives. This reactivity pattern is a cornerstone of its utility as a synthetic intermediate.

-

Ligand Synthesis: It serves as a reagent in the synthesis of more complex ligands, such as 3,3'-Polymethylene-2,2'-bibenzo[b]-1,10-phenanthrolines.[1]

Like other α-dicarbonyl compounds, this compound can undergo keto-enol tautomerization. While the diketo form is prevalent, the enol form can be stabilized under certain conditions and is crucial for some of its reaction mechanisms. This equilibrium is a fundamental characteristic of its reactivity.[5][8]

Caption: Keto-enol tautomerism in this compound.

Experimental Characterization: A Self-Validating Protocol

Accurate characterization of this compound is essential for confirming its identity and purity. The following integrated spectroscopic workflow provides a self-validating system where data from each technique corroborates the others.

Caption: Integrated workflow for spectroscopic characterization.

Step-by-Step Characterization Protocol

Objective: To confirm the structure and purity of a synthesized sample of this compound.

Methodology:

-

Mass Spectrometry (MS):

-

Rationale: This is the first step to confirm that the compound has the correct molecular mass.

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization, ESI, or Electron Impact, EI).

-

Acquire the mass spectrum.

-

-

Expected Result: A molecular ion peak (M⁺) at m/z = 126.15, corresponding to the molecular formula C₇H₁₀O₂.[3] Analysis of the fragmentation pattern can provide further structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is a rapid and definitive method for confirming the presence of the key carbonyl (C=O) functional groups.[9]

-

Protocol:

-

Place a small drop of the neat oil sample between two NaCl or KBr salt plates.

-

Acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.

-

-

Expected Result: A strong, sharp absorbance peak in the region of 1700-1725 cm⁻¹ , which is characteristic of a cyclic ketone C=O stretch.[10] Additional peaks in the 2850-3000 cm⁻¹ range corresponding to C-H stretches will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR provide the most detailed structural information, confirming the carbon skeleton and the electronic environment of every proton and carbon atom.[11][12]

-

Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on an NMR spectrometer.

-

-

Expected Results:

-

¹³C NMR: Expect a signal far downfield (>190 ppm) for the two equivalent carbonyl carbons. Several other signals in the aliphatic region (20-50 ppm) will correspond to the five CH₂ groups in the ring. The symmetry of the molecule may reduce the number of unique signals observed.

-

¹H NMR: Protons on the carbons adjacent to the carbonyl groups (α-protons) will be the most deshielded and appear furthest downfield among the aliphatic signals. Protons further away will appear more upfield. Integration of the peaks should correspond to the 10 protons in the molecule.[10]

-

-